1,5-Bis(benzo[d]thiazol-2-ylthio)pentane
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Overview
Description
1,5-Bis(benzo[d]thiazol-2-ylthio)pentane is a useful research compound. Its molecular formula is C19H18N2S4 and its molecular weight is 402.61. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 1,5-Bis(benzo[d]thiazol-2-ylthio)pentane have been synthesized and investigated for their antimicrobial properties. For example, bisbenzimidazole-derived chelating agents showed broad-spectrum activity against bacterial and fungal strains, indicating potential as new antimicrobial agents N. Agh-Atabay, B. Dulger, F. Gucin, 2003.
Synthesis and Characterization of Novel Polymers
Research has led to the synthesis of novel polymers incorporating this compound analogs, with applications in light-emitting devices. These polymers, synthesized via Ullmann and Suzuki couplings, exhibited green and yellow emissions under specific conditions, showing potential for use in new polymeric light-emitting diodes (PLEDs) A. Aydın, I. Kaya, 2012.
Coordination Chemistry
In the field of coordination chemistry, the ligand this compound has been used to synthesize and characterize silver(I) complexes. These studies have systematically investigated the influences of terminal groups, ligand spacers, and counteranions on the framework formations of the complexes, leading to diverse structural arrangements R. Zou, Jian-Rong Li, Yabo Xie, R. Zhang, X. Bu, 2004.
Sensing Applications
Cd(II)-organic frameworks incorporating a derivative of this compound demonstrated multi-responsive probe capabilities for detecting levofloxacin, benzaldehyde, and Fe3+ ions. These frameworks offer a unique approach to developing luminescence-based sensors with potential applications in environmental monitoring and clinical diagnostics Yuanyuan Su, L. Fu, G. Cui, 2021.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit potent and selective antitumor activity against panels of human cancer cell lines .
Mode of Action
It’s known that benzothiazole derivatives interact with their targets, leading to changes that can inhibit the proliferation of certain cancer cells .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Result of Action
1,5-Bis(benzo[d]thiazol-2-ylthio)pentane has shown cytotoxic activities against C6 (Rat Brain tumor cells) and HeLa (human uterus carcinoma) in vitro . The compound’s action results in the inhibition of these cancer cells.
Action Environment
It’s known that the efficacy of benzothiazole derivatives can be influenced by various factors, including the presence of electron-donating groups at different positions .
Properties
IUPAC Name |
2-[5-(1,3-benzothiazol-2-ylsulfanyl)pentylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S4/c1(6-12-22-18-20-14-8-2-4-10-16(14)24-18)7-13-23-19-21-15-9-3-5-11-17(15)25-19/h2-5,8-11H,1,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXAYKYEQRFGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCCCSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.